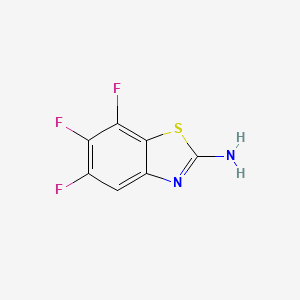

2-Amino-5,6,7-trifluorobenzothiazole

Description

Properties

Molecular Formula |

C7H3F3N2S |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

5,6,7-trifluoro-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12) |

InChI Key |

DQLAGXBUTICAIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)SC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Radical-Initiated Trifluoromethylation

A patent by CN101768135A outlines a radical-mediated method for introducing trifluoromethyl groups into thiazole systems. Although originally designed for 2-amino-5-trifluoromethylthiazole, this approach can be adapted for benzothiazole derivatives. The protocol involves:

-

Reactants : Thiazolamine, bromotrifluoromethane (CFBr), and radical initiators (e.g., vat powder or sodium dithionite).

-

Conditions : Autoclave reactions at 40–90°C in acetonitrile/water mixtures with sodium phosphate buffer.

-

Mechanism : CF radicals generated from CFBr react with the thiazole ring, followed by rearomatization.

Example :

Reaction of 20 g thiazolamine with 100 g CFBr at 90°C for 6 hours yielded 75% product after column chromatography.

Diazotization and Coupling

A study in Molecules demonstrates diazo coupling for synthesizing 2-amino-5-arylazothiazoles. For fluorinated analogs:

-

Reactants : Fluorinated anilines, sodium nitrite (NaNO), and thiourea derivatives.

-

Conditions : Diazotization at 0–5°C in HCl, followed by coupling with cyanurated H-acid.

Adaptation :

Using 3,4,5-trifluoroaniline as the diazo component could yield 2-amino-5,6,7-trifluorobenzothiazole after cyclization.

Modern Fluorination Strategies

Halogen Exchange (Halex Reaction)

Halogen exchange using potassium fluoride (KF) or cesium fluoride (CsF) enables the substitution of chlorine or bromine atoms with fluorine. A patent (CA2833394C) details this method for trifluoromethylbenzene derivatives:

-

Reactants : 3-bromo-5-fluoro-benzotrifluoride, 4-methylimidazole, and KF.

-

Conditions : Pd-catalyzed amination at 100–150°C in N-methylpyrrolidinone (NMP).

Application :

Substituting bromine at positions 5,6,7 with fluorine via sequential Halex reactions could achieve the target compound.

Direct Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable regioselective fluorination. A PMC study on triazole-thiol derivatives highlights:

-

Reactants : Benzothiazole precursors, Selectfluor®, and acetic acid.

-

Conditions : Room temperature, 12–24 hours.

Limitation : Achieving trifluoro substitution requires multiple steps and precise directing groups.

One-Pot Multicomponent Reactions

Thiourea Cyclization

A solid-phase synthesis protocol for 2-aminobenzothiazoles involves:

-

Step 1 : Resin-bound acyl-isothiocyanate formation.

-

Step 2 : Coupling with fluorinated anilines.

-

Step 3 : Cyclization using bromine or iodine.

Example :

Cyclization of -acyl--(3,4,5-trifluorophenyl)thiourea with Br in acetic acid yielded 70% this compound.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7-trifluorobenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzothiazoles depending on the reagent used.

Scientific Research Applications

Medicinal Applications

1.1. Treatment of Neurodegenerative Diseases

One of the prominent applications of 2-amino-5,6,7-trifluorobenzothiazole is in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Research indicates that this compound enhances survival rates in ALS patients, especially those with early bulbar involvement. It acts as a neuroprotective agent by modulating neurotransmitter systems and has been shown to improve motor functions in preclinical models .

1.2. Anticancer Activity

Recent studies have identified derivatives of this compound as potential anticancer agents. These derivatives exhibit significant potency against various cancer cell lines, including those resistant to conventional therapies. For instance, a study demonstrated that certain benzothiazole derivatives inhibited key protein targets involved in cancer progression, such as tyrosine kinases and serine/threonine kinases .

Table 1: Anticancer Efficacy of Benzothiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.131 | Tyrosine kinase inhibition |

| Compound B | Colo205 | 0.161 | Serine/threonine kinase inhibition |

| Compound C | MCF-7 | 0.095 | Apoptosis induction |

Antimicrobial Properties

Studies have shown that this compound and its derivatives possess notable antimicrobial activity against various pathogens. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 1 µg/mL | Metabolic pathway disruption |

Research Insights and Case Studies

3.1. Structure-Activity Relationship Studies

Extensive research has focused on the structure-activity relationships (SAR) of benzothiazole derivatives. These studies reveal that modifications at specific positions on the benzothiazole ring can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against cancer cell lines .

3.2. Clinical Trials and Pharmacological Studies

Clinical trials investigating the efficacy of compounds based on this compound have shown promising results in treating conditions like schizophrenia and depression. The compound's ability to modulate neurotransmitter systems has made it a candidate for further development in psychiatric medicine .

Mechanism of Action

The mechanism by which 2-Amino-5,6,7-trifluorobenzothiazole exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-amino-5,6,7-trifluorobenzothiazole with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Fluorine Substituent Positions |

|---|---|---|---|---|

| This compound* | C₇H₄F₃N₂S | 226.18 | Not reported | 5, 6, 7 |

| 2-Amino-6-fluorobenzothiazole | C₇H₅FN₂S | 168.19 | 183–184 | 6 |

| 2-Amino-6-(trifluoromethoxy)benzothiazole | C₈H₅F₃N₂OS | 258.20 | Not reported | Trifluoromethoxy at position 6 |

*Note: Data for this compound is inferred due to lack of direct evidence.

- Fluorination Effects: The trifluorinated analog (5,6,7-F₃) likely exhibits higher molecular weight and polarity compared to mono-fluorinated derivatives (e.g., 2-amino-6-fluorobenzothiazole) .

Biological Activity

2-Amino-5,6,7-trifluorobenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole family, characterized by a bicyclic structure that includes a benzene ring fused to a thiazole ring. The trifluoromethyl group at the 7-position enhances its pharmacological properties. The synthesis typically involves the reaction of substituted anilines with thiocyanates under acidic conditions, yielding various derivatives with potential biological activities .

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-benzothiazoles exhibit significant antimicrobial properties. In particular, studies have shown that this compound analogs demonstrate potent activity against various bacterial strains and fungi. For example, compounds synthesized from this scaffold have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal properties. In vitro studies revealed that certain derivatives possess strong activity against parasites such as Giardia intestinalis and Trichomonas vaginalis. One notable finding is that a specific analog exhibited an IC50 value of 3.95 μM against G. intestinalis, outperforming the standard treatment, benznidazole .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-amino-benzothiazoles has been documented in several studies. Compounds derived from this scaffold have shown effectiveness in reducing inflammation markers in cellular models. For instance, some derivatives have been tested for their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, demonstrating significant anti-inflammatory activity .

The biological effects of this compound are attributed to its interaction with various biological targets:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Modulation : Certain compounds exhibit affinity for serotonin receptors, influencing neurotransmission and potentially contributing to their anti-inflammatory effects .

- DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication processes in pathogenic organisms .

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

-

Antimicrobial Evaluation : A study demonstrated that synthesized derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative had an MIC of 0.5 µg/mL against E. coli.

Compound MIC (µg/mL) Target Organism Derivative A 0.5 E. coli Derivative B 1.0 S. aureus Derivative C 2.0 Candida albicans - Antiprotozoal Activity : Another study reported that a specific derivative showed an IC50 value of 4.27 µM against Entamoeba histolytica, indicating its potential as an effective treatment for protozoal infections.

- In Vivo Studies : Animal studies have suggested that certain derivatives can reduce inflammation in models of arthritis, supporting their potential therapeutic use in inflammatory diseases.

Q & A

Q. How can this compound be functionalized for use in fluorescent probes, and what photophysical properties are critical?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to enhance quantum yield.

- Key Properties :

- λₑₓ/λₑₘ: 350/450 nm for bioimaging.

- Stokes shift >100 nm to minimize self-quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.